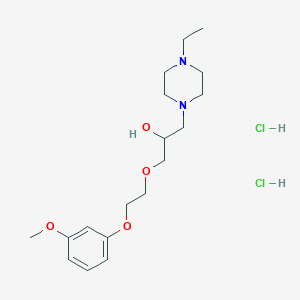
3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another study reported the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones via Michael addition, resulting in efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study on 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole highlighted the unique structure and properties of these compounds . Another study discussed the structure of 1-(4-acetylphenyl)-pyrrole-2,5-diones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A study reported the Michael addition of aromatic alcohols to maleimide to afford products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst . Another study highlighted some recent synthetic approaches for the synthesis of versatile 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a study reported the synthesis and identification of ligand {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*) by the treatment of 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
In organic synthesis, the regio- and chemoselective bromination of cyclopentenones, including derivatives closely related to 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one, has been extensively studied. These methods enable the introduction of bromine atoms into specific positions of the cyclopentenone framework, facilitating the synthesis of important intermediates for pharmaceuticals and materials science. This selective bromination plays a critical role in constructing complex molecules with high precision, highlighting its significance in the synthesis of bromo-substituted cyclopentenones and their analogues (Shirinian et al., 2012).
Another facet of research involves the synthesis of heterocyclic compounds using enaminones derived from acetoacetic esters. These reagents, related to 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one, have been employed to prepare a variety of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems. Such compounds are pivotal for developing novel therapeutics and understanding biological mechanisms (Selič et al., 1997).
Bromodomain Ligand Development
The exploration of bromodomains, which are recognition motifs for acetylated lysines on histone tails, has benefited from the synthesis and application of molecules similar to 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one. Compounds featuring the 3,5-dimethylisoxazole moiety, acting as acetyl-lysine mimetic bromodomain ligands, have shown potential in disrupting protein-protein interactions involved in gene regulation. This research avenue holds promise for therapeutic interventions in cancer and inflammatory diseases by targeting epigenetic readers (Hewings et al., 2011).
Fluorescent Probes for Metal Ions and Amino Acids
Polythiophene-based conjugated polymers, incorporating structural elements related to 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one, have been developed as highly selective and sensitive fluorescent probes. These polymers exhibit specific interactions with metal ions such as Hg2+ and Cu2+, enabling their detection in aqueous solutions. Additionally, the ability of these probes to detect amino acids opens up new possibilities for biochemical assays and environmental monitoring (Guo et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of similar compounds have been suggested. For instance, a study on CD45 phosphatase enzymatic activity suggested that it may be a druggable target for cancer therapy . Another study suggested that 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .
Eigenschaften
IUPAC Name |
3-(4-acetylanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWYHDZBUAQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)




![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)


